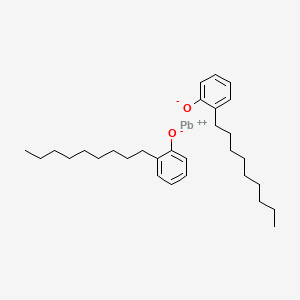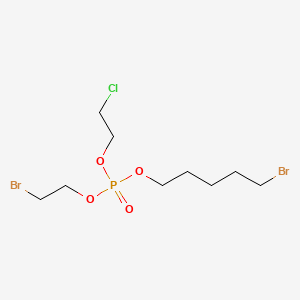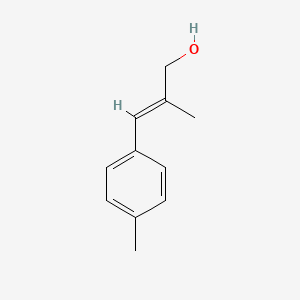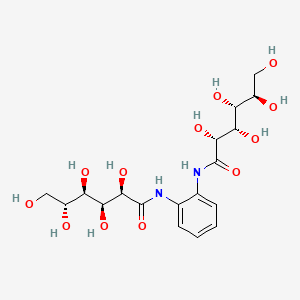
N,N'-o-Phenylenebis-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-o-Phenylenebis-D-gluconamide is a chemical compound with the molecular formula C18H28N2O12 and a molecular weight of 464.42 g/mol It is known for its unique structure, which consists of two D-gluconamide groups linked by an o-phenylenebis moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-o-Phenylenebis-D-gluconamide typically involves the reaction of o-phenylenediamine with D-gluconic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-o-Phenylenebis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N,N’-o-Phenylenebis-D-gluconamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which N,N’-o-Phenylenebis-D-gluconamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N,N’-p-Phenylenebis-D-gluconamide: Similar structure but with a para linkage instead of ortho.
N,N’-m-Phenylenebis-D-gluconamide: Similar structure but with a meta linkage instead of ortho.
Uniqueness
N,N’-o-Phenylenebis-D-gluconamide is unique due to its ortho linkage, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
93858-60-7 |
|---|---|
Molecular Formula |
C18H28N2O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]phenyl]hexanamide |
InChI |
InChI=1S/C18H28N2O12/c21-5-9(23)11(25)13(27)15(29)17(31)19-7-3-1-2-4-8(7)20-18(32)16(30)14(28)12(26)10(24)6-22/h1-4,9-16,21-30H,5-6H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
JMYLEHAGXPBTOO-KJCFRMDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
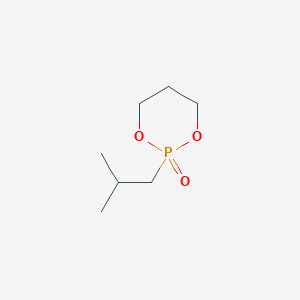

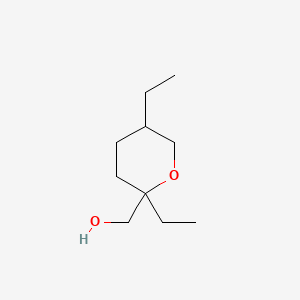


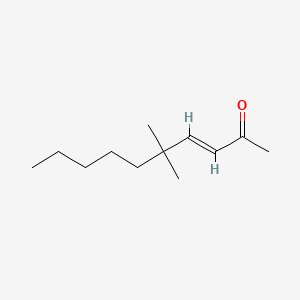
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
